molecular formula C17H19F3N6O B2882868 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 2034349-06-7

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide

Cat. No. B2882868
CAS RN: 2034349-06-7
M. Wt: 380.375
InChI Key: ABYOCEFBMRHBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N6O and its molecular weight is 380.375. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor/Antimicrobial Activities

Novel N-arylpyrazole-containing compounds have been synthesized, demonstrating antitumor and antimicrobial activities. These compounds, derived from enaminones, have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (S. Riyadh, 2011).

Antimicrobial Evaluation

Another study focused on the synthesis and antimicrobial evaluation of new pyridine-thiones, nicotinamides, and thieno-pyridines, containing the antipyrine moiety. These compounds have been assessed for their antimicrobial and antifungal activities, indicating the broad potential of pyrazine derivatives in antimicrobial research (Ismail M M Othman, 2013).

Anticancer and Anti-5-Lipoxygenase Agents

Research on pyrazolopyrimidines derivatives has uncovered their potential as anticancer and anti-5-lipoxygenase agents. A series of synthesized compounds were evaluated for cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, showcasing the therapeutic prospects of pyrazine derivatives in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds exhibiting in vitro cytotoxic activity against cancer cells. This underscores the potential of such compounds in developing new anticancer therapies (Ashraf S. Hassan et al., 2014).

Antiavian Influenza Virus Activity

A novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiavian influenza virus activity. This study indicates the potential of pyrazine derivatives in antiviral research, particularly against the H5N1 strain (A. Hebishy et al., 2020).

properties

IUPAC Name

5-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O/c1-10-8-22-13(9-21-10)16(27)25-12-3-5-26(6-4-12)15-7-14(17(18,19)20)23-11(2)24-15/h7-9,12H,3-6H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYOCEFBMRHBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.